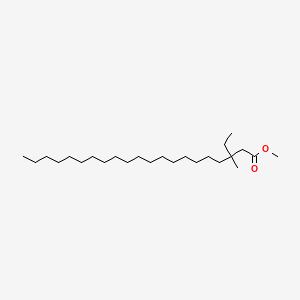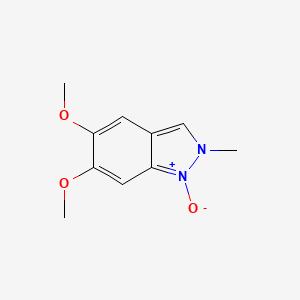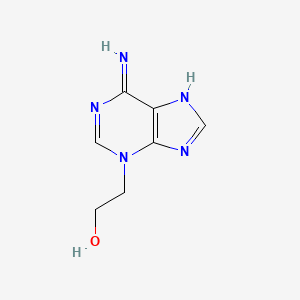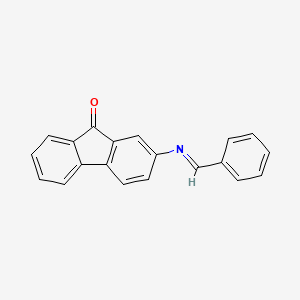
Phosphonothioic acid, methyl-, O-methyl O-(4-(methylsulfinyl)-m-tolyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester is a heterocyclic organic compound with the molecular formula C10H15O4PS2. It is known for its unique chemical structure, which includes a thiophosphonic acid ester and a methylsulfinyl phenyl group. This compound is used primarily in research and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester typically involves the reaction of methylthiophosphonic dichloride with 3-methyl-4-(methylsulfinyl)phenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Methylthiophosphonic dichloride+3-methyl-4-(methylsulfinyl)phenol→Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: The major product is the sulfone derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the substituent introduced to the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Employed in the development of advanced materials and as a catalyst in certain chemical processes.
Wirkmechanismus
The mechanism of action of Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester involves its interaction with specific molecular targets. The thiophosphonic acid ester group can interact with enzymes and proteins, potentially inhibiting their activity. The methylsulfinyl phenyl group may also contribute to its biological effects by modulating oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphorothioic acid, O,O-dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl]ester
- Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfonyl)phenyl]ester
Uniqueness
Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester is unique due to its combination of a thiophosphonic acid ester and a methylsulfinyl phenyl group. This structural arrangement imparts distinctive chemical and biological properties, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
6552-19-8 |
|---|---|
Molekularformel |
C10H15O3PS2 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
methoxy-methyl-(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H15O3PS2/c1-8-7-9(13-14(3,15)12-2)5-6-10(8)16(4)11/h5-7H,1-4H3 |
InChI-Schlüssel |
DHPHGWYFHFFKAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OP(=S)(C)OC)S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)


![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)


